3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a useful research compound. Its molecular formula is C18H18F3N7 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.15757809 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system . The inhibition of AchE can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, potentially influencing the levels of reactive oxygen species (ROS) and oxidative damage markers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can lead to changes in cholinergic signaling, impacting neuronal function and behavior . Furthermore, this compound may modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit AchE is attributed to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in the accumulation of acetylcholine, leading to prolonged cholinergic signaling. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress pathways, influencing their activity and expression levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of AchE, resulting in continuous alterations in cholinergic signaling and neuronal behavior . Additionally, the compound’s stability in various experimental conditions can influence its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may induce toxic or adverse effects, such as neurotoxicity and oxidative stress . Studies have shown that there are threshold effects, where the compound’s impact on cellular function and behavior becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and cholinergic signaling pathways . Additionally, its interaction with AchE and other proteins can impact the overall metabolic balance within cells, leading to changes in cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy, affecting its overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects, influencing cellular processes and responses.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-6-7-28(25-13)17-5-4-16(23-24-17)27-10-8-26(9-11-27)15-3-2-14(12-22-15)18(19,20)21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOLJBVODOPRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.